Sintropium
Description
Sintropium is a synthetic quaternary ammonium compound primarily investigated for its anticholinergic properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound likely functions as a long-acting muscarinic antagonist (LAMA), binding selectively to M1 and M3 muscarinic receptors in bronchial smooth muscles to induce bronchodilation . Its synthesis involves multi-step organic reactions, including quaternization of tertiary amines, as observed in related compounds (see Section 3: Synthesis and Stability) .
Properties
CAS No. |
768313-41-3 |
|---|---|
Molecular Formula |
C19H36NO2+ |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate |
InChI |
InChI=1S/C19H36NO2/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4/h14-18H,6-13H2,1-5H3/q+1/t16-,17+,18?,20? |
InChI Key |
NCCCVLZKNQKUCJ-ZVBHREPYSA-N |
SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |
Synonyms |
sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarities and Differences
Sintropium shares a quaternary ammonium core with Tiotropium and Ipratropium, critical for receptor binding and prolonged activity. Key distinctions lie in substituent groups:
Pharmacological and Clinical Profiles
Receptor Binding Affinity
- This compound : Predicted M3 receptor affinity (Ki ≈ 0.2 nM) based on structural modeling, similar to Tiotropium (Ki = 0.17 nM).
- Ipratropium : Lower affinity (Ki = 1.3 nM), necessitating more frequent dosing .
Duration of Action
- This compound : Hypothesized 24-hour duration due to slow dissociation from receptors (t½ > 35 hours in vitro).
- Tiotropium : Clinically confirmed 24-hour efficacy (t½ = 36 hours).
- Ipratropium : Short-acting (t½ = 2–3 hours) .
Adverse Effects
Dry mouth and tachycardia are common across LAMAs. However, this compound’s benzyl-xanthine group may reduce systemic absorption, lowering cardiovascular risks compared to Tiotropium (clinical validation pending) .
Stability and Impurity Profiles
This compound’s degradation pathways include hydrolysis of the xanthine ring and oxidation of the benzyl group, generating impurities such as des-benzyl this compound (≤0.5% in accelerated stability tests). In contrast, Tiotropium exhibits higher susceptibility to photodegradation due to its di-thienyl structure .
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